Measured Lipophilicity Offset Relative to 2-Thienyl Regioisomer (3-Methyl-N-(thiophen-2-ylmethyl)butan-1-amine)
The target compound has a computed XLogP3-AA of 2.7 [1], whereas the 2-thienyl regioisomer 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine (CAS 95047-93-1) has a vendor-provided LogP of 3.055 . The ΔlogP of –0.355 indicates the target is measurably less lipophilic than its 2-thienyl counterpart, despite identical molecular formula.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-Methyl-N-(thiophen-2-ylmethyl)butan-1-amine, LogP = 3.055 (Fluorochem) |
| Quantified Difference | ΔlogP = –0.355 |
| Conditions | Target LogP computed by PubChem XLogP3 3.0; comparator LogP provided by vendor Fluorochem (computational method not specified) |
Why This Matters
A 0.35 logP unit difference corresponds to approximately a 2.2-fold change in octanol-water partition coefficient, which can significantly alter membrane permeability, aqueous solubility, and non-specific protein binding in cell-based assays, making the two isomers non-interchangeable.
- [1] PubChem Compound Summary CID 43085322. National Center for Biotechnology Information. Accessed 2026-05-13. View Source
